2-Hydroxy-6-oxo-octa-2,4-dienoate
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Overview
Description
2-Hydroxy-6-oxo-octa-2,4-dienoate is an oxo carboxylic acid.
Scientific Research Applications
Metabolic Pathway Insights
2-Hydroxy-6-oxo-octa-2,4-dienoate is a key intermediate in the microbial degradation pathways of various compounds. Studies on Pseudomonas putida have revealed its role in the metabolism of biphenyl, an organic compound that can be degraded by bacteria in environmental remediation processes. These studies highlight the compound's importance in understanding the biochemistry of pollutant degradation (Catelani, Colombi, Sorlini, & Treccani, 1973) (Catelani & Colombi, 1974).
Biochemical and Enzymatic Studies
The compound has been studied in the context of enzymes involved in microbial degradation pathways. For example, research on Pseudomonas fluorescens demonstrates the purification and characterization of enzymes that process this compound, providing insights into the biochemical mechanisms of microbial degradation (Saku et al., 2002). Similarly, studies on Mycobacterium tuberculosis have examined enzymes that interact with this compound, contributing to our understanding of cholesterol metabolism and potential implications for pathogen survival (Lack et al., 2009).
Synthetic Chemistry Applications
This compound has also been a focus in synthetic chemistry. Research has explored methodologies for synthesizing polyene compounds, with this compound being a crucial intermediate in these syntheses. Such methodologies can lead to the creation of important synthetic precursors for various compounds (Ma & Lu, 1990).
Environmental and Bioremediation Research
The compound is significant in studies focusing on environmental pollution and bioremediation. It is involved in the degradation of polychlorinated biphenyls (PCBs), a group of environmental pollutants. Research on Rhodococcus sp. has provided insights into the degradation pathways of PCBs, with this compound playing a key role (Yamada et al., 1998) (Hatta et al., 1998).
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(2E,4Z)-2-hydroxy-6-oxoocta-2,4-dienoic acid |
InChI |
InChI=1S/C8H10O4/c1-2-6(9)4-3-5-7(10)8(11)12/h3-5,10H,2H2,1H3,(H,11,12)/b4-3-,7-5+ |
InChI Key |
UYUFTVIQTSWWST-QVXLNCAUSA-N |
Isomeric SMILES |
CCC(=O)/C=C\C=C(/C(=O)O)\O |
Canonical SMILES |
CCC(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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